2-Decylcyclohexanone
Description
Structure
3D Structure
Properties
CAS No. |
59386-47-9 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-decylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h15H,2-14H2,1H3 |
InChI Key |
OASJUYZPOKLVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Decylcyclohexanone and Its Structural Analogs
Established Synthetic Routes to 2-Decylcyclohexanone
The construction of this compound can be achieved through several reliable synthetic pathways, primarily involving the formation of a carbon-carbon bond at the second position of the cyclohexanone (B45756) ring.
Alkylation Strategies on Cyclohexanone Scaffolds
Alkylation of pre-existing cyclohexanone structures is a direct and widely utilized method. This strategy typically involves the generation of a nucleophilic enolate from cyclohexanone, which then reacts with an electrophilic decyl species.
A primary method involves the direct alkylation of a cyclohexanone enolate with a decyl halide. The reaction is conducted under basic conditions to deprotonate the α-carbon of the ketone, forming the enolate. 182.160.97 The choice of base and reaction conditions is crucial to control the regioselectivity and minimize side reactions like self-condensation. 182.160.97ubc.ca Strong bases such as lithium diisopropylamide (LDA) are often used to ensure complete and regioselective formation of the kinetic enolate. ubc.ca
Another effective, albeit indirect, approach is the alkylation of 2-ethoxycarbonylcyclohexanone. In this method, the β-keto ester is deprotonated, and the resulting stabilized enolate is alkylated with a decyl halide, such as decyl bromide or iodide. publish.csiro.au The presence of the ester group enhances the acidity of the α-proton, facilitating enolate formation with milder bases like sodium hydride. publish.csiro.au Following alkylation, the ester group is removed via saponification and subsequent acid-catalyzed decarboxylation (ketonic hydrolysis) to yield the desired this compound. publish.csiro.au This two-step process often provides higher yields and better control compared to direct alkylation. publish.csiro.au
| Method | Substrate | Reagents | Key Steps | Yield | Reference |
| Direct Alkylation | Cyclohexanone | 1. Strong Base (e.g., LDA) 2. Decyl Halide (e.g., C₁₀H₂₁Br) | Enolate formation, Nucleophilic substitution (SN2) | Moderate | ubc.ca |
| β-Keto Ester Route | 2-Ethoxycarbonylcyclohexanone | 1. Base (e.g., NaH) 2. Decyl Halide + NaI 3. H₃O⁺, Δ | Alkylation, Hydrolysis, Decarboxylation | 70-75% (overall) | publish.csiro.au |
Cyclization Reactions for Decylcyclohexanone Ring Formation
Ring-forming, or annulation, reactions provide an alternative strategy, constructing the cyclohexanone ring with the decyl group already incorporated or positioned for subsequent placement.
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org To synthesize this compound, one could envision a suitably substituted adipic acid diester undergoing cyclization. The resulting β-keto ester could then be alkylated at the α-position with a decyl group, followed by hydrolysis and decarboxylation to furnish the target ketone. libretexts.org This method is particularly effective for creating five- and six-membered rings. libretexts.org
The Robinson annulation is a powerful tool for forming six-membered rings by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.orgmasterorganicchemistry.com In a potential synthesis of a precursor to this compound, a ketone could react with an α,β-unsaturated ketone bearing the decyl chain. This would typically result in a decyl-substituted cyclohexenone. libretexts.org This unsaturated intermediate would then require a subsequent reduction step to yield the saturated this compound.
Reductive and Oxidative Approaches in Synthesis
Reductive and oxidative transformations are crucial for manipulating functional groups and achieving the final saturated ketone structure.
Reductive approaches are essential when the synthesis initially yields an unsaturated or more oxidized precursor. For instance, if a Robinson annulation is used to produce a 2-decylcyclohexenone intermediate, the carbon-carbon double bond must be reduced. vulcanchem.com Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C), is a standard method for the selective reduction of the alkene without affecting the ketone carbonyl group. vulcanchem.com Another relevant technique is reductive alkylation , which involves the reaction of a ketone with an aldehyde in the presence of a reducing agent. For example, cyclohexanone could potentially be reacted with decanal. google.com
Oxidative approaches can also be employed, typically involving the oxidation of a corresponding alcohol to the ketone. The synthesis of 2-decylcyclohexanol, the precursor alcohol, could be achieved through methods like the Grignard reaction between a cyclohexanone derivative and a decylmagnesium halide. The subsequent oxidation of 2-decylcyclohexanol to this compound can be accomplished using a variety of standard oxidizing agents, such as those based on chromium or milder, more selective modern reagents. sigmaaldrich.com
Synthesis of this compound Derivatives and Analogs
The core structure of this compound can be further elaborated to generate a library of derivatives and analogs with modified properties. This can involve chemical changes to the decyl side chain or the cyclohexanone ring itself.
Functionalization of the Decyl Side Chain
Modifications to the decyl side chain introduce new functional groups, altering the molecule's chemical properties. One strategy is to begin the synthesis with an already functionalized decyl group. For example, using a decyl halide with a protected functional group (e.g., a terminal alkene or a protected alcohol) in the alkylation of cyclohexanone allows for the introduction of this functionality into the final product.
Alternatively, the decyl chain can be functionalized after its attachment to the cyclohexanone ring. The selective functionalization of C(sp³)-H bonds is a growing field in organic synthesis. sioc-journal.cn Methods involving photoredox or metal catalysis could potentially be used to introduce functionality at specific positions along the aliphatic chain, although this remains a challenging endeavor requiring high selectivity. sioc-journal.cn For instance, radical halogenation could introduce a halide, which can then be substituted by other nucleophiles to create a variety of derivatives.
Modification of the Cyclohexanone Ring System
The cyclohexanone ring itself offers multiple sites for modification to create structural analogs. libretexts.org Further alkylation or the introduction of other substituents can be achieved by leveraging the reactivity of the enolate.
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of specific stereoisomers—enantiomers and diastereomers—of this compound is critical, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. wwu.edu Asymmetric synthesis techniques are employed to control the formation of new stereogenic centers, yielding enantiomerically enriched products. encyclopedia.pub
Several strategies have been developed for the stereoselective synthesis of 2-alkylcyclohexanones, which are directly applicable to the synthesis of this compound. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches.
One prominent method involves the asymmetric alkylation of cyclohexanone. This can be achieved by using a chiral lithium amide base to deprotonate cyclohexanone, forming a chiral enolate. Subsequent reaction with a decyl halide (e.g., 1-bromodecane (B1670165) or 1-iododecane) leads to the enantioselective formation of this compound. The stereoselectivity is induced by the chiral environment created by the lithium amide base during the alkylation step. tandfonline.com
Another powerful approach is the use of chiral auxiliaries. For instance, cyclohexanone can be converted into a chiral imine or enamine using a chiral amine derived from natural sources like (S)-prolinol. The resulting chiral enamine can then be alkylated with a decyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming decyl group to a specific face of the enamine, leading to high diastereoselectivity. Subsequent hydrolysis of the auxiliary group furnishes the desired enantiomer of this compound. The choice of the chiral auxiliary can be crucial, as different auxiliaries can lead to the formation of opposite enantiomers. ethernet.edu.et
Metal-catalyzed asymmetric alkylation offers a versatile and efficient alternative. Transition metals such as palladium, iridium, rhodium, and copper, combined with chiral ligands, can catalyze the enantioselective alkylation of ketone enolates. nih.govnih.gov For example, an iridium catalyst can be used for the allylic alkylation of β-ketoesters to generate products with new quaternary centers in high enantioselectivity. nih.gov While this applies to allylic alkylation, similar principles are extended to the alkylation with saturated alkyl groups. More specifically, iridium-catalyzed hydrogen borrowing catalysis can construct substituted cyclohexanes from ketones and diols with high stereocontrol. acs.org In the context of this compound, this would involve the reaction of cyclohexanone with decyl alcohol.
The table below summarizes some of the key methodologies for the stereoselective synthesis of 2-alkylcyclohexanones.
| Method | Chiral Source | Key Reagents | General Outcome |
| Asymmetric Alkylation | Chiral Lithium Amide Base | Cyclohexanone, Decyl Halide, Chiral Base | Enantioselective formation of (R)- or (S)-2-decylcyclohexanone |
| Chiral Auxiliary | (S)-Prolinol derivative | Cyclohexanone, Chiral Amine, Decyl Halide, LDA | Diastereoselective alkylation followed by hydrolysis to yield enantiopure product. ethernet.edu.et |
| Metal-Catalyzed Alkylation | Chiral Ligand (e.g., with Ir, Pd, Rh) | Cyclohexanone derivative (e.g., silyl (B83357) enol ether), Decylating agent, Metal-Ligand Complex | High enantioselectivity and/or diastereoselectivity in forming the C-C bond. nih.govnih.gov |
| Enzyme-Catalyzed Resolution | Lipase | Racemic 2-decylcyclohexanol, Acylating Agent | Kinetic resolution to separate enantiomers of the corresponding alcohol, which can be oxidized to the ketone. encyclopedia.pubmdpi.com |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is fundamental to improving synthetic efficiency and selectivity. Detailed mechanistic studies allow for the rational design of catalysts and the optimization of reaction conditions.
Reaction Mechanism Elucidation in this compound Synthesis
The mechanisms for the alkylation of cyclohexanone to form this compound generally proceed via an enolate or enamine intermediate.
In the case of base-mediated alkylation, a strong base, such as lithium diisopropylamide (LDA), abstracts an alpha-proton from cyclohexanone to form a lithium enolate. This enolate is a powerful nucleophile. The stereochemical outcome of the subsequent alkylation with a decyl halide is determined by the geometry of this enolate and the nature of the cation and solvent, which can influence the aggregation state and reactivity of the enolate. In asymmetric versions using chiral lithium amides, the chiral base remains associated with the enolate, creating a chiral environment that directs the approach of the electrophile (decyl halide) to one face of the enolate, thus inducing stereoselectivity. tandfonline.com
For transition metal-catalyzed reactions, the mechanism is more complex. In the iridium-catalyzed hydrogen borrowing methodology, the iridium catalyst first oxidizes an alcohol (e.g., decyl alcohol) to the corresponding aldehyde (decanal) in situ, generating an iridium-hydride species. acs.org The ketone (cyclohexanone) and aldehyde then undergo a base-catalyzed aldol condensation. Finally, the iridium-hydride species reduces the double bond of the resulting enone, and the catalyst "returns" the hydrogen to complete the cycle, yielding the alkylated ketone. acs.org The stereoselectivity in these processes is controlled by the chiral ligands attached to the metal center, which dictate the facial selectivity of the key bond-forming steps.
Another relevant mechanism is the Dieckmann cyclization, which can be used to form the cyclohexanone ring itself. For instance, the intramolecular cyclization of a dicarboxylic acid ester can be mediated by a base. Mechanistic studies, including those using 13C-labeling, have been conducted to understand the intricacies of these reactions, such as the role of additives and sacrificial acylating agents. umich.edu
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions is a critical step to maximize the yield, purity, and stereoselectivity of the desired product while minimizing side reactions and waste. numberanalytics.com Key parameters that are typically optimized include temperature, concentration, solvent, reaction time, and the nature of the catalyst and any additives.
Key Optimization Parameters:
Temperature: Reaction rates generally increase with temperature. However, higher temperatures can sometimes lead to decreased selectivity and the formation of undesired byproducts. The optimal temperature is a balance between reaction rate and selectivity.
Concentration: The concentration of reactants can influence the reaction order and rate. In bimolecular reactions, higher concentrations can lead to faster reactions.
Catalyst System: In catalyzed reactions, screening different catalysts and ligands is crucial. For metal-catalyzed alkylations, modifying the ligand structure can have a profound impact on both the activity and the enantioselectivity of the catalyst. numberanalytics.com Catalyst loading is another important variable; using the lowest possible amount of catalyst is desirable for cost and sustainability.
The table below illustrates a hypothetical optimization study for the synthesis of this compound via a catalyzed alkylation, showing how varying conditions can affect the outcome.
| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pd (2%) | Ligand A | 25 | Toluene | 65 | 70 |
| 2 | Pd (2%) | Ligand B | 25 | Toluene | 78 | 92 |
| 3 | Pd (2%) | Ligand B | 0 | Toluene | 75 | 95 |
| 4 | Pd (2%) | Ligand B | 25 | THF | 70 | 88 |
| 5 | Ir (1%) | Ligand C | 50 | Dioxane | 85 | 98 |
| 6 | Ir (1%) | Ligand C | 70 | Dioxane | 90 | 94 |
This systematic approach, often guided by experimental design principles, allows for the identification of the optimal set of conditions to produce this compound efficiently and with high stereochemical purity. numberanalytics.comrsc.org For example, studies on the oxidation of cyclohexane (B81311) to cyclohexanone have shown that maximum conversion and selectivity can be achieved by carefully optimizing reaction time, temperature, and the amount of oxidant. scielo.br Similar principles are applied to the optimization of the synthesis of its 2-decyl derivative.
Chemical Reactivity and Reaction Mechanisms of 2 Decylcyclohexanone
Reactivity of the Carbonyl Functional Group
The polarized carbon-oxygen double bond is the principal site of reactivity in 2-decylcyclohexanone, making it susceptible to a variety of transformations.
Enolate Chemistry and α-Substitution Reactions
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate ion. libretexts.org For an unsymmetrical ketone like this compound, two different enolates can potentially form by deprotonation at either the C2 or C6 position. libretexts.orglibretexts.org
Kinetic vs. Thermodynamic Control: The regioselectivity of enolate formation is a critical aspect of its chemistry. msu.edu
Kinetic Enolate: Formed by the rapid, irreversible removal of the most accessible, least sterically hindered α-proton. ucsb.edu In this compound, this corresponds to deprotonation at the C6 position. This pathway is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). msu.edu
Thermodynamic Enolate: The more stable enolate, which has the more highly substituted double bond. ucsb.edu For this compound, this would be the enolate formed by deprotonation at the C2 position. This product is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. msu.edu
The resulting enolate is a powerful nucleophile that can undergo α-substitution reactions, most commonly alkylation with alkyl halides. pressbooks.pub By selecting the appropriate conditions, it is possible to direct alkylation to either the C2 or C6 position. msu.edu For instance, forming the kinetic enolate with LDA and then reacting it with an electrophile like methyl iodide would lead primarily to the formation of 2-decyl-6-methylcyclohexanone. msu.edu
Oxidation-Reduction Pathways Involving the Carbonyl Group
The carbonyl group can undergo both oxidation and reduction.
Reduction: As mentioned in section 3.1.1, the carbonyl group is readily reduced to a secondary alcohol (2-decylcyclohexanol) using hydride reagents. For complete deoxygenation to form decylcyclohexane (B1669408), harsher reduction methods like the Wolff-Kishner or Clemmensen reduction would be required. The oxidation of dodecylcyclohexane, a similar compound, to dodecylcyclohexanone can be achieved with strong oxidizing agents, and its reduction can be performed with hydrogen gas over a palladium on carbon catalyst.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid (like m-CPBA) or hydrogen peroxide. wiley-vch.deorganic-chemistry.org The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The migratory aptitude of the attached groups determines the product. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this compound, the two migrating groups are a secondary alkyl (C6 of the ring) and another secondary alkyl (C2, which is substituted with the decyl group). In such cases, the more substituted group typically migrates preferentially. Therefore, the C2 carbon would be expected to migrate, leading to the formation of a seven-membered lactone (an oxepan-2-one derivative). Studies on the enzymatic Baeyer-Villiger oxidation of various 2-alkylcyclohexanones have shown that such transformations are feasible, producing optically active lactones. scispace.comnih.gov Research on the liquid-phase oxidation of this compound using hydrogen peroxide and a molybdenum catalyst has been conducted to produce the corresponding alkylcaprolactone. ijsr.net
Reactivity of the Cyclohexane (B81311) Ring System
While the carbonyl group is the most reactive site, the carbocyclic ring can also participate in specific transformations.
Ring Expansion and Contraction Reactions
Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a method for expanding a cyclic ketone ring by one carbon. thieme.demsu.edulibretexts.org This process begins with the conversion of this compound to its corresponding cyanohydrin, followed by reduction of the nitrile group to a primary amine. Treatment of this β-amino alcohol with nitrous acid generates an unstable diazonium salt, which decomposes and initiates a rearrangement. psgcas.ac.in The migration of one of the ring carbons leads to the formation of a ring-expanded cycloheptanone (B156872) derivative. thieme.de In the case of a substituted cyclohexanone (B45756), the more substituted carbon atom tends to migrate preferentially. msu.edulibretexts.org
Ring Contraction: The Favorskii rearrangement converts an α-halo ketone into a carboxylic acid derivative with a smaller ring. slideshare.netchemistrysteps.com This reaction would require the initial α-halogenation of this compound. Treatment of the resulting α-haloketone with a base, such as sodium hydroxide (B78521), would lead to the formation of a bicyclic cyclopropanone (B1606653) intermediate. chemistrysteps.com Subsequent nucleophilic attack by hydroxide opens the strained intermediate, resulting in a substituted cyclopentanecarboxylic acid. pressbooks.pubchemistrysteps.com The reaction of methyl-substituted α-chlorocyclohexanones with malonate anions is a known variant of this rearrangement. acs.org
Aromaticity and Cycloaddition Reactions of Ring Derivatives
Aromatization: Substituted cyclohexanones can be converted into the corresponding phenols through dehydrogenation, which introduces aromaticity. rsc.org This is typically achieved by heating at high temperatures in the presence of a catalyst such as palladium on carbon (Pd/C). rsc.orgsemanticscholar.orgrsc.org This process would convert this compound into 2-decylphenol. Recent studies have shown that this dehydrogenation can proceed efficiently without the need for external oxidants or hydrogen acceptors. semanticscholar.orgthieme-connect.com Some methods use molecular oxygen as the oxidant in a palladium-catalyzed aerobic process. nih.gov
Cycloaddition Reactions: The parent this compound does not readily undergo cycloaddition reactions. However, if it is first converted into a derivative like 2-decyl-2-cyclohexen-1-one (an α,β-unsaturated ketone), the resulting system can act as a dienophile in Diels-Alder reactions. vulcanchem.com The reactivity in such reactions would be influenced by the steric bulk of the decyl group, which may hinder the approach of a diene. vulcanchem.com
Reactivity of the Decyl Aliphatic Side Chain
The ten-carbon aliphatic side chain of 2-decyclohexanone primarily undergoes reactions characteristic of alkanes, such as free-radical substitution. The presence of the cyclohexanone ring can influence the regioselectivity of these reactions, particularly at the carbon atoms closest to the ring.
The decyl side chain is susceptible to free radical attack, most notably in halogenation reactions initiated by heat or UV light. lumenlearning.comibchem.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comsavemyexams.com
Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two highly reactive halogen radicals (Cl•). lumenlearning.comibchem.com
Propagation: A halogen radical then abstracts a hydrogen atom from the decyl chain, forming a stable hydrogen halide (H-X) and an alkyl radical. savemyexams.com This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain. ibchem.comsavemyexams.com
Termination: The chain reaction ceases when two radicals combine. lumenlearning.com
The reactivity of the C-H bonds on the decyl chain is not uniform. Tertiary C-H bonds are the most reactive, followed by secondary, and then primary C-H bonds. This is due to the relative stability of the resulting free radicals. However, the decyl chain in 2-decyclohexanone only contains primary (at the end of the chain) and secondary C-H bonds. Statistically, abstraction is more likely to occur at one of the eight secondary positions along the chain than at the single primary position at the terminus. Allylic and benzylic C-H bonds are weaker and more reactive than those in saturated systems like the decyl chain. nptel.ac.in
The table below illustrates the typical bond dissociation energies (BDEs) for different types of C-H bonds, which dictates their susceptibility to homolytic cleavage in free-radical reactions. Lower BDE values indicate a weaker bond and a more reactive site.
| Bond Type | Example | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| Primary (1°) | CH₃-H | 105 | 1 |
| Secondary (2°) | CH₃CH₂-H | 101 | Greater than 1° |
| Tertiary (3°) | (CH₃)₃C-H | 96.5 | Greater than 2° |
This table presents generalized data for alkane C-H bonds to illustrate the principles governing the reactivity of the decyl side chain.
Aliphatic substitution reactions on the decyl chain, aside from free-radical processes, are less common as the C-H bonds are largely non-polar and unreactive towards nucleophiles or electrophiles. ibchem.com However, once functionalized (e.g., via free-radical halogenation), the decyl chain can undergo nucleophilic substitution. siue.eduscribd.com
For instance, if a bromine atom is introduced onto the decyl chain, it becomes a leaving group that can be displaced by a nucleophile. scribd.com These reactions are categorized as Sₙ1 or Sₙ2 depending on the substrate and reaction conditions. siue.edubyjus.com
Sₙ2 Mechanism: A bimolecular reaction where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. siue.edu This is more likely to occur at a primary or less-hindered secondary carbon on the decyl chain. The rate depends on the concentrations of both the substrate and the nucleophile. siue.edubyjus.com
Sₙ1 Mechanism: A unimolecular, two-step reaction that proceeds through a carbocation intermediate. scribd.compressbooks.pub This pathway is favored at more substituted secondary carbons on the chain that can better stabilize a positive charge. The rate-determining step is the formation of the carbocation and depends only on the substrate concentration. byjus.compressbooks.pub
Electrophilic aliphatic substitution, where an electrophile displaces a functional group, is also a possibility but is less common for simple alkanes. byjus.comdalalinstitute.com
Elucidation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides insight into the rates and energy changes of chemical transformations involving 2-decyclohexanone. numberanalytics.com While specific experimental data for this compound is scarce, general principles of physical organic chemistry allow for a robust theoretical understanding.
The rate law for a reaction is an equation that connects the reaction rate to the concentrations of the reactants and must be determined experimentally. chemistrytalk.orguomustansiriyah.edu.iq
Rate = k[R-X][Nu]
Here, [R-X] is the concentration of the halogenated 2-decyclohexanone, [Nu] is the concentration of the nucleophile, and k is the rate constant. youtube.com The order with respect to each reactant is 1. libretexts.org
Rate = k[R-X]
| Reaction Type | Example Mechanism | Rate-Determining Step | General Rate Law | Overall Order |
| Sₙ1 | Two steps via carbocation intermediate | Formation of carbocation | Rate = k[Substrate] | First |
| Sₙ2 | Single concerted step | The single step itself | Rate = k[Substrate][Nucleophile] | Second |
| Free Radical Halogenation | Multi-step chain reaction | Propagation step(s) | Complex, often empirically determined | Varies |
Reaction energy diagrams are used to visualize the energetic changes during a reaction. libretexts.org They plot potential energy against the reaction coordinate, showing transition states (energy peaks) and intermediates (energy valleys). opentextbc.calibretexts.org The height of the energy barrier from reactants to the transition state is the activation energy (ΔG‡), which determines the reaction rate. dalalinstitute.comlibretexts.org
A reaction can be under either kinetic or thermodynamic control. pressbooks.publibretexts.org
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). pressbooks.publibretexts.org
For reactions on the decyl side chain, such as free-radical bromination, the initial formation of a secondary radical is kinetically favored over a primary radical due to the lower activation energy required. The stability of the resulting radical (thermodynamic factor) also favors the secondary position. In this case, the kinetic and thermodynamic products are the same.
In a multi-step reaction like the Sₙ1 process, there are multiple transition states and an intermediate. opentextbc.calibretexts.org The first step, forming the carbocation, is highly endergonic (energy-absorbing) and has the highest activation energy, making it the slow, rate-determining step. pressbooks.publibretexts.org The subsequent attack by the nucleophile is typically a fast, exergonic (energy-releasing) step with a low activation energy. libretexts.org
Structure Activity Relationship Sar Studies of 2 Decylcyclohexanone and Its Analogs
Qualitative Structure-Activity Investigations
Qualitative SAR involves identifying which structural components of a molecule are responsible for its activity. nih.gov This approach focuses on the general relationship between structural features and the observed effects.
The chemical behavior of 2-Decylcyclohexanone is primarily dictated by two key structural features: the cyclohexanone (B45756) ring and the 2-position decyl substituent.
The Cyclohexanone Ring: The carbonyl (C=O) group within the six-membered ring is a site of significant chemical reactivity. The carbon atom of the carbonyl is electrophilic, making it susceptible to nucleophilic attack. msu.edu The sp² hybridization of this carbon imposes a planar geometry with a theoretical bond angle of 120°. However, being constrained within the cyclohexanone ring, this angle is forced to be smaller, leading to angle strain which can enhance the ketone's reactivity compared to some open-chain ketones. quora.com The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with other polar molecules. The alpha-carbons adjacent to the carbonyl group are also reactive centers, capable of being deprotonated to form enolates under basic conditions. msu.edu
The 2-Decyl Substituent: The long, ten-carbon alkyl (decyl) chain is the second dominant feature. Its primary contributions to the molecule's properties are:
Steric Hindrance: The bulky decyl group at the 2-position sterically hinders the approach of reactants to the adjacent carbonyl group. This can influence the stereoselectivity of reactions, such as reductions. researchgate.net
Van der Waals Interactions: The extended alkyl chain can participate in significant van der Waals forces, influencing its binding to nonpolar pockets in macromolecules or its self-assembly properties.
The interplay between the polar, reactive ketone head and the large, nonpolar alkyl tail defines the amphiphilic character of this compound and is central to its chemical and physical properties.
The three-dimensional arrangement of atoms, or conformation, plays a critical role in the reactivity of cyclic molecules like this compound.
Chair Conformation: Like cyclohexane (B81311), the cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sapub.org
Equatorial Preference of the Decyl Group: Due to its large size, the decyl group will have a strong preference for the equatorial position. When a bulky substituent is in the axial position, it experiences destabilizing steric repulsions with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). sapub.org Placing the decyl group in the more spacious equatorial position minimizes these interactions, making it the most stable and populated conformation. researchgate.net
Conformation of the Alkyl Chain: The long decyl chain itself is flexible. To minimize its own internal steric strain, it is expected to adopt a predominantly all-trans (zigzag) conformation. rsc.orgmdpi.com
Impact on Reactivity: The fixed equatorial position of the decyl group has a profound impact on the reactivity of the adjacent carbonyl group. Nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face. The bulky equatorial decyl group will create a more sterically hindered environment for equatorial attack, potentially favoring axial attack by incoming nucleophiles. The stereoselectivity of such reactions is thus a direct consequence of the molecule's preferred conformation. researchgate.netresearchgate.net
Table 1: Conformational Preferences in 2-Substituted Cyclohexanones This is an illustrative table based on general principles of conformational analysis.
| Substituent at C-2 | Predominant Position | Reason for Preference | Impact on Carbonyl Reactivity |
|---|---|---|---|
| -CH₃ (Methyl) | Equatorial | Avoids 1,3-diaxial interactions. sapub.org | Moderate steric hindrance to equatorial attack. |
| -C(CH₃)₃ (tert-Butyl) | Strongly Equatorial | Very large group creates severe 1,3-diaxial strain in axial position. | Significant steric hindrance to equatorial attack. |
| -C₁₀H₂₁ (Decyl) | Strongly Equatorial | Large, flexible chain maximizes distance from the ring in the equatorial position. | Substantial steric hindrance to equatorial attack, directing nucleophiles to the axial face. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR aims to create mathematical models that correlate the chemical structure of compounds with their biological or chemical activities. nih.gov This approach moves beyond qualitative descriptions to provide predictive, quantitative insights.
To build a QSAR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. drugdesign.org For a series of analogs of this compound, a variety of descriptors would be calculated to capture the structural variations and their potential influence on a given activity. These descriptors fall into several categories:
Lipophilic Descriptors: These describe the molecule's affinity for nonpolar environments. The most common is LogP (the logarithm of the octanol-water partition coefficient). drugdesign.org
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). For ketones, descriptors related to the carbonyl group's polarity are important.
Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include Molecular Weight (MW), Molecular Volume, Surface Area, and connectivity indices that encode information about the branching of the molecular skeleton.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these can provide highly detailed electronic and structural information. nih.gov
Table 2: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs This is a representative table of descriptor types.
| Descriptor Class | Specific Descriptor | Description | Relevance to this compound Analogs |
|---|---|---|---|
| Lipophilic | LogP (o/w) | Measures partitioning between octanol (B41247) and water. nih.gov | Quantifies changes in hydrophobicity with modifications to the alkyl chain. |
| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. | Reflects changes in electronic distribution, especially if polar groups are added. |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | A basic measure of molecular size. |
| Topological | Polar Surface Area (PSA) | Surface sum over all polar atoms, primarily oxygen and nitrogen. | Quantifies the polar, reactive region (ketone group). |
| 3D/Steric | Molecular Volume | The volume occupied by the molecule. | Represents the steric bulk, which is critical for binding interactions. |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Relates to the electrophilicity of the carbonyl carbon and its reactivity with nucleophiles. |
Once descriptors are calculated for a series of this compound analogs with known activities (e.g., enzyme inhibition, receptor binding), a mathematical model can be developed.
Model Building: A common technique is Multiple Linear Regression (MLR), which creates a linear equation relating the biological activity (the dependent variable) to the most relevant molecular descriptors (the independent variables). nih.gov The general form of an MLR model is: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Model Validation: A QSAR model must be rigorously validated to ensure it is robust and has predictive power. Key statistical parameters used for validation include:
R² (Coefficient of Determination): Indicates how well the model fits the training data. An R² value close to 1 suggests a good fit.
Q² (Cross-validated R²): Assesses the model's internal predictive ability through techniques like leave-one-out cross-validation.
R²_test (External Validation): Evaluates the model's ability to predict the activity of a separate set of compounds (the test set) that was not used in model development. A high R²_test is crucial for confirming the model's real-world predictive power. nih.gov
Table 3: Hypothetical QSAR Data for a Series of 2-Alkylcyclohexanone Analogs This is a hypothetical data table to illustrate the QSAR concept.
| Compound | Alkyl Chain | LogP | PSA (Ų) | pIC₅₀ (Observed) | pIC₅₀ (Predicted by Model) |
|---|---|---|---|---|---|
| Analog 1 | -C₄H₉ | 2.5 | 17.1 | 4.8 | 4.7 |
| Analog 2 | -C₆H₁₃ | 3.5 | 17.1 | 5.3 | 5.4 |
| Analog 3 | -C₈H₁₇ | 4.5 | 17.1 | 6.0 | 5.9 |
| This compound | -C₁₀H₂₁ | 5.5 | 17.1 | 6.4 | 6.5 |
| Analog 4 | -C₁₂H₂₅ | 6.5 | 17.1 | 6.7 | 6.8 |
While traditional QSAR methods like MLR are powerful, machine learning (ML) offers more sophisticated approaches to model the complex, often non-linear relationships between structure and activity. oncodesign-services.com
Advanced Algorithms: ML techniques such as Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be applied to SAR datasets. acs.orgacs.org These methods can handle large numbers of descriptors and capture intricate patterns that linear models might miss. For instance, a neural network could learn the complex interplay between lipophilicity, steric bulk, and electronic effects on the activity of this compound analogs.
Deep Learning: More recently, deep learning, particularly graph-based neural networks, can learn features directly from the 2D or 3D representation of the molecule, bypassing the need for pre-calculated descriptors. drugpatentwatch.com This can uncover novel structural insights that were not captured by traditional descriptor sets.
Predictive Power: For large and diverse datasets of this compound analogs, ML models often demonstrate superior predictive accuracy compared to simpler QSAR models. drugpatentwatch.com They can be used to virtually screen large chemical libraries to identify new, potentially active analogs for synthesis and testing, thereby accelerating the discovery process.
Computational Chemistry Approaches to 2 Decylcyclohexanone
Molecular Modeling and Simulation
Molecular modeling and simulation based on classical mechanics are instrumental in exploring the dynamic nature and conformational landscapes of large and flexible molecules.
Molecular dynamics (MD) simulations are a cornerstone for exploring the vast conformational space of flexible molecules like 2-decylcyclohexanone. rsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how atomic positions and velocities evolve over time. researchgate.net This methodology is particularly suited to understanding the interplay between the flexible decyl chain and the cyclohexanone (B45756) ring.
The cyclohexanone ring itself can adopt several conformations, primarily the stable chair form and less stable boat and twist-boat forms. The decyl substituent at the C2 position can be in either an axial or equatorial position. Ab initio MO calculations on similar 2-alkylcyclohexanones (where alkyl is methyl or ethyl) have shown that the equatorial conformer is generally more stable. researchgate.net However, the energy difference between the axial and equatorial forms is often smaller than in corresponding substituted cyclohexanes, an observation known as the "2-alkylketone effect". researchgate.netyoutube.com This effect is attributed to the stabilization of the axial conformer through attractive CH/π(C=O) hydrogen bonds. researchgate.net
For this compound, MD simulations can map the potential energy surface, revealing the relative populations of axial and equatorial conformers. Furthermore, the long, flexible decyl chain introduces a multitude of additional rotational degrees of freedom. MD is essential for sampling these numerous conformations, which would be impractical to explore with static calculations alone. rsc.orgresearchgate.net By simulating the molecule over nanoseconds or even microseconds, researchers can observe the transitions between different conformational states and determine their thermodynamic probabilities. rhhz.net
The conformational equilibrium for 2-alkylcyclohexanones complexed with lanthanide chelates has been analyzed using induced shift ratios, providing insight into the factors that determine the conformational preference of the alkyl group at the 2-position. acs.org Such experimental data can be used to validate the results of MD simulations.
| Compound | Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|---|
| 2-Methylcyclohexanone (B44802) | ab initio MO | Gibbs Free Energy (Axial vs. Equatorial) | Equatorial conformer is more stable; stabilization of axial conformer noted (2-alkylketone effect). | researchgate.net |
| 2-Halocyclohexanones (F, Cl, I) | NMR, Theoretical & Solvation Calculations | Conformational Equilibria | Attractive interaction between C-F and C=O in equatorial conformer; repulsive for iodine. | rsc.org |
| 2-Substituted Cyclohexanones (X = H, Cl, Br) | DFT | Thermodynamics of Hydride Reduction | Torsional strain plays a major role in facial selectivity. | researchgate.net |
| 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone | X-ray, DFT/B3LYP | Molecular Structure | The cyclohexanone ring exhibits a chair conformation. | mdpi.com |
A force field is the set of potential energy functions and associated parameters used in classical simulations to describe the interactions between atoms. nih.gov Standard force fields like GROMOS, AMBER, and CHARMM contain parameters for common molecular fragments but may not accurately describe a specific molecule like this compound, which combines a cyclic ketone with a long alkyl chain. nih.govethz.chmatsci.org Therefore, specific parameterization is often required.
The parameterization process for this compound would involve several steps:
Bonded Parameters : Force constants and equilibrium values for bond stretching (e.g., C-C, C-H, C=O) and angle bending (e.g., C-C-C, H-C-H) are typically derived from high-level quantum mechanical (QM) calculations or experimental spectroscopic data. acs.org
Torsional Parameters : Dihedral angle parameters, which govern the rotation around bonds, are crucial for accurately reproducing the conformational energy landscape. For the decyl chain, these parameters would be similar to those for long-chain alkanes, which have been specifically optimized in force fields like L-OPLS and the GROMOS 45A3 set to reproduce experimental densities and heats of vaporization. ethz.chaip.org For the cyclohexanone ring, specific torsions are needed to correctly model the ring puckering and the orientation of the decyl group. These are often fitted to match QM-calculated rotational energy profiles. acs.org
Non-bonded Parameters : These include Lennard-Jones parameters (for van der Waals interactions) and partial atomic charges (for electrostatic interactions). Atomic charges can be derived by fitting them to the QM electrostatic potential (ESP). For a molecule with a polar carbonyl group and a nonpolar alkyl chain, accurately balancing these interactions is critical. acs.org
Force fields like GROMOS have undergone specific reparameterization for oxygen-containing compounds, including ketones, to better reproduce properties like free enthalpies of hydration and solvation. google.co.jpresearchgate.net Polarizable force fields, such as AMOEBA, offer a more advanced description by allowing atomic charges to respond to the local electric field, which can be important for molecules with significant charge heterogeneity. nih.govpsu.edunsf.gov A protocol to automatically generate AMOEBA parameters for small organic molecules, known as Poltype, has been developed and validated. psu.edu
| Force Field Family | Focus of Study | Relevant Functional Groups | Key Insight | Reference |
|---|---|---|---|---|
| GROMOS | Parameterization for oxygen compounds | Alcohols, Ethers, Aldehydes, Ketones, Carboxylic Acids, Esters | New parameters improve reproduction of pure-liquid and solvation properties. | google.co.jp |
| GROMOS | Extension of united-atom force field | Saturated acyclic compounds including ketones | Automated refinement against experimental data for entire classes of molecules is possible. | nih.gov |
| OPLS | Improvement for long-chain hydrocarbons | Alkanes | Modified torsion and LJ parameters are needed to match experimental data for long chains. | aip.org |
| AMOEBA | Automated parameterization protocol (Poltype) | Small organic molecules | Systematic generation of parameters for polarizable force fields is feasible. | psu.edu |
| GAFF | Parameterization for conjugated polymers | Alkyl side chains | Determined converged lengths for alkyl side-chains above which parameter sets are stable. | acs.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more fundamental description of molecular systems by solving an approximation of the Schrödinger equation. These methods are used to obtain detailed information about electronic structure, spectroscopic properties, and chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. upenn.edunih.gov For this compound, DFT calculations can elucidate key properties that govern its reactivity.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For a ketone, the HOMO is typically localized on the oxygen lone pairs, while the LUMO (the π* orbital) is centered on the C=O bond. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show a strong negative potential around the carbonyl oxygen, indicating its role as a nucleophilic center or hydrogen bond acceptor. A positive potential would be found on the carbonyl carbon, marking it as an electrophilic site susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into charge distribution and donor-acceptor (hyperconjugative) interactions within the molecule. mdpi.comtandfonline.com For 2-substituted cyclohexanones, NBO analysis has been used to study the generalized anomeric effect, which involves delocalization from an oxygen lone pair (n_O) to an antibonding orbital (σ*) of an adjacent C-X bond, influencing conformational preferences. tandfonline.com
DFT calculations on various substituted cyclohexanones have been performed using functionals like B3LYP with basis sets such as 6-311G(d,p), yielding reliable predictions of their electronic properties. mdpi.comnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone | -6.10 | -1.12 | 4.98 | mdpi.com |
| (E)-2-benzylidenecyclohexan-1-one | -6.04 | -2.11 | 3.93 | researchgate.net |
| 2,6-bis(4-chlorobenzylidene)cyclohexanone | -6.49 | -2.65 | 3.84 | researchgate.net |
Computational methods can accurately predict various spectroscopic properties, which is invaluable for characterizing newly synthesized compounds or interpreting complex experimental spectra.
Vibrational Spectroscopy (IR and Raman) : After performing a geometry optimization, the vibrational frequencies can be calculated. These correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, a prominent peak would be the C=O stretching vibration, typically calculated to be around 1730-1750 cm⁻¹ (the exact value depends on the functional and basis set, and is often scaled to match experimental data). The spectrum would also feature numerous C-H stretching and bending modes from the cyclohexyl and decyl groups. DFT calculations using the B3LYP functional have shown good agreement with experimental FT-IR and FT-Raman spectra for cyclohexanone derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com For this compound, calculations could predict the chemical shifts of the α-protons on the cyclohexanone ring, which are deshielded by the carbonyl group. The ¹³C spectrum would be characterized by the carbonyl carbon resonance (typically >180 ppm) and the many overlapping signals from the decyl chain. researchgate.netnih.gov These theoretical predictions are instrumental in assigning peaks in experimental NMR spectra. mdpi.com
Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorptions in UV-Vis spectra. mdpi.com For simple ketones like cyclohexanone, the main absorption is a weak n→π* transition. For this compound, this would be the primary transition observed.
| Compound | Spectroscopic Feature | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| 2,6-bis(2,6-dichlorobenzylidene)cyclohexanone | C=O Stretch (IR) | 1730 cm⁻¹ | 1701 cm⁻¹ | nih.gov |
| 2,6-bis(2,6-dichlorobenzylidene)cyclohexanone | C=O Carbon (¹³C NMR) | 188.09 ppm | Not specified | nih.gov |
| 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone | C-O-H Protons (¹H NMR) | 4.80 ppm | 4.91 ppm | mdpi.com |
| 2,6-bis(4-chlorobenzylidene)cyclohexanone | λmax (UV-Vis) | 319 nm | 326 nm | researchgate.net |
DFT is a powerful tool for investigating the detailed pathways of chemical reactions. upenn.edunih.gov By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction.
For this compound, several reactions could be studied:
Enolate Formation : The first step in many reactions of ketones, such as α-alkylation, is the deprotonation at an α-carbon to form an enolate. DFT calculations can model the approach of a base, locate the TS for the proton transfer, and determine the activation barrier. The presence of the bulky decyl group at C2 would sterically hinder the approach to the C2 proton, likely making deprotonation at C6 kinetically and thermodynamically favored.
Nucleophilic Addition : The reaction of a nucleophile (e.g., a Grignard reagent or a hydride) with the carbonyl carbon is a fundamental process. DFT can be used to model the approach of the nucleophile to either face of the carbonyl group (axial or equatorial attack), leading to different stereoisomeric products. Studies on the hydride reduction of substituted cyclohexanones have used DFT to assess the performance of various functionals in predicting the stereoselectivity, finding that torsional and stereoelectronic effects govern the facial selectivity. researchgate.netnih.gov
Radical Reactions : The cleavage of C-C bonds in cycloketones can be studied using DFT. For instance, a study on the radical-mediated C-C cleavage of 2-substituted cyclohexanones used DFT calculations (at the M06-2X level) to elucidate the regioselectivity of the ring-opening, finding that the cleavage of the C1-C2 bond is a facile process with a low energy barrier. nih.gov
In a computational study of the reaction between cyclohexanone and bromoform, DFT calculations were used to investigate two possible mechanistic pathways: addition of dibromocarbene and addition of tribromomethyl carbanion. researchgate.net The calculations identified the transition states for both pathways and determined their activation energies, showing both were possible but with different kinetic favorability. researchgate.net Similarly, the mechanism of dinickel-catalyzed enantioselective α-alkylation of cyclic ketones was investigated with DFT, revealing an Sₙ2 pathway. rsc.org
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| Cyclohexanone-Monomer Co-initiation (α-H transfer) | MP2/6-31G* // B3LYP/6-31G | 32.0 (for Methyl Acrylate) | α-position hydrogen transfer is a viable initiation mechanism in thermal polymerization. | upenn.edu |
| Radical C1-C2 bond cleavage in 2-aryl-cyclohexanone | M06-2X/6-311++G(2d,p) | 3.2 | The cleavage of the C1–C2 bond is a facile and reversible process. | nih.gov |
| Addition of tribromomethyl carbanion to cyclohexanone | MP2/6-311+G | 14.9 (in H₂O) | The ionic mechanism has a lower activation barrier than the carbenic pathway. | researchgate.net |
| Hydride reduction of 2-methylcyclohexanone (axial attack on eq. conformer) | CCSD(T) // ωB97X-D | 10.3 | DFT methods can provide insights into stereoelectronic factors governing facial selectivity. | nih.gov |
Advanced Computational Methodologies
Advanced computational methodologies are increasingly pivotal in characterizing complex molecules like this compound, where experimental data may be scarce. These in silico approaches leverage the power of machine learning and data mining to predict molecular behavior and properties, accelerating research and discovery.
Machine Learning Applications for Property Prediction
Machine learning (ML) has emerged as a powerful strategy to overcome the trade-off between accuracy and efficiency in traditional computational chemistry. rsc.org By training on vast datasets of known molecules, ML models can learn the intricate relationships between a molecule's structure and its properties, enabling rapid and accurate predictions for new or uncharacterized compounds like this compound. researchgate.netnih.gov These techniques are not only more efficient than traditional physical models but are also highly scalable for large datasets, requiring fewer computational resources. researchgate.netnih.gov
Modern ML methods can predict a wide range of molecular characteristics. rsc.org For instance, research has demonstrated the use of ML to predict thermochemical properties such as enthalpies, free energies, and entropies for thousands of isomers, achieving chemical accuracy after being trained on a subset of the data. nih.gov Electronic properties are also a key target for ML models. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, a critical property for understanding molecular electronic behavior, can be predicted using models like Gradient Boosting Regression (GBR) and Multi-layer Perceptron Regressors (MLPR). chemrxiv.org Studies have shown that functional groups, such as the ketone in this compound, significantly influence HL-gap predictions. chemrxiv.org
Specialized deep learning architectures, such as Message Passing Neural Networks (MPNNs), have been developed to work with molecules represented as graphs (atoms as nodes, bonds as edges). research.googlenih.gov These models have shown significant outperformance over baseline methods on benchmark datasets like QM9, which contains molecules with their DFT-computed properties. research.google The Chemprop software package, which implements a Directed Message-Passing Neural Network (D-MPNN), is a versatile tool capable of predicting a variety of properties, including those for systems with multiple molecules. nih.gov Such models can also predict atom- and bond-level properties, like charge density or bond length. nih.gov
The development of Δ-learning (Delta-learning) models represents a further refinement, where machine learning is used to predict a correction to a less computationally expensive quantum chemistry calculation, thereby accelerating the path to high-level accuracy. rsc.org
Below is a table summarizing various machine learning models and the properties they can predict, which would be applicable to the study of this compound.
Table 1: Machine Learning Models for Molecular Property Prediction
| Machine Learning Model | Predicted Properties | Model Type | Key Features |
|---|---|---|---|
| Message Passing Neural Networks (MPNNs) | Electronic, thermodynamic, and vibrational properties. research.google | Deep Learning / Graph Neural Network | Treats molecules as graphs; can be up to 300,000 times faster than DFT simulations for property prediction on specific datasets. research.google |
| Gradient Boosting Regression (GBR) | HOMO-LUMO gap. chemrxiv.org | Ensemble Learning | Employs molecular descriptors (e.g., polarizability) to predict electronic properties. chemrxiv.org |
| Support Vector Machine (SVM) / Regression (SVR) | Bioactivity, compound potency, reaction yield. researchgate.netmdpi.com | Supervised Learning | Widely used for modeling non-linear structure-activity relationships and identifying active compounds. researchgate.netmdpi.com |
| Δ-learning Models | Heats of reaction, activation energies. rsc.org | Composite | Combines low-level quantum calculations with an ML-predicted correction to achieve high-level accuracy at a lower computational cost. rsc.org |
Chemoinformatics and Data Mining for this compound Datasets
Chemoinformatics provides the tools to manage and analyze large volumes of chemical data, making it essential for contextualizing a specific compound like this compound within the vast chemical space. nih.govnih.gov The process begins with feature extraction, where molecules are characterized by numerical values known as molecular descriptors or represented by "fingerprints." nih.gov
Molecular descriptors capture various aspects of a molecule's structure. 2D descriptors, for example, can be rapidly generated for large compound sets and are invariant to the numbering of atoms in the chemical graph. nih.gov These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which establish mathematical relationships between a compound's structure and its biological activity. mdpi.comimist.maacs.org For instance, QSAR models have been successfully built for various cyclohexanone derivatives to predict their anti-leukemia or anti-leishmanial activities. imist.maresearchgate.net These models use descriptors to predict the activity of new compounds, potentially identifying novel drug candidates. mdpi.com
Chemical fingerprints, such as MACCS substructure keys or Extended Connectivity Fingerprints (ECFP), are bit strings where each bit represents the presence or absence of a specific chemical feature or substructure. nih.gov They are widely used for similarity searching and comparing compounds, which is a cornerstone of virtual screening and drug discovery. nih.gov
Data mining applies algorithms to large datasets to uncover patterns and relationships. stanford.edu In the context of chemoinformatics, data mining can be used to:
Cluster large chemical libraries to group structurally similar compounds. This can help in understanding the diversity of a dataset containing this compound and its analogs.
Perform association rule mining to find relationships between chemical features and observed properties (e.g., "if a compound contains a cyclohexanone ring and a long alkyl chain, it is likely to have property X"). kaggle.com
Build predictive models through classification or regression to estimate the properties of uncharacterized molecules. kaggle.com
A crucial aspect of chemoinformatics is the use of public and private databases. While a specific dataset for this compound is not common, data for this compound could be found within larger repositories used for data mining and machine learning.
Table 2: Chemoinformatics Concepts and Their Application to this compound
| Concept / Tool | Description | Potential Application for this compound |
|---|---|---|
| Molecular Descriptors | Numerical values representing the topological, physicochemical, or electronic properties of a molecule. mdpi.comacs.org | Used as input for QSAR and machine learning models to predict properties like bioactivity, toxicity, or physical characteristics. mdpi.comacs.org |
| Chemical Fingerprints (e.g., MACCS, ECFP) | Bit strings representing the presence or absence of specific molecular substructures or features. nih.gov | Similarity searching to find analogs of this compound in large databases; virtual screening. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the biological activity of compounds with changes in their molecular structure. imist.ma | Developing models based on cyclohexanone derivatives to predict the potential biological activity of this compound. imist.maresearchgate.netfrontiersin.org |
| Data Mining (Clustering, Classification) | Algorithmic analysis of large datasets to discover patterns, group similar items, and make predictions. stanford.edukaggle.com | Grouping this compound with similar compounds in a large chemical database to infer its properties based on its cluster. |
Table 3: Potential Public Datasets for Chemoinformatics Analysis
| Database | Type of Data | Relevance to this compound |
|---|---|---|
| COCONUT | Collection of Natural Products | Contains hundreds of thousands of natural compounds, which could serve as a training set for ML models predicting properties of natural-product-like molecules. chemrxiv.org |
| UCI Machine Learning Repository | General repository for machine learning datasets. kaggle.com | May host datasets from chemical studies that could be used to train general-purpose property prediction models. |
| PubChem / ChEMBL | Public chemical databases | Contain information on millions of compounds, including synthesis, properties, and bioassay data, where this compound might be listed. |
| Kaggle Datasets | Platform for data science competitions and datasets. kaggle.com | Hosts a variety of datasets, including those for data mining and machine learning projects in chemistry. kaggle.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
Advanced Analytical Methodologies for 2 Decylcyclohexanone
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating 2-Decylcyclohexanone from other components in a mixture, allowing for its accurate quantification. The choice of technique depends on the complexity of the sample and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. etamu.edu The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. etamu.edu As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. etamu.edu
The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identification and quantification of this compound. etamu.edu GC-MS is particularly valuable for analyzing complex mixtures and can be used for both qualitative and quantitative purposes. smujo.idmdpi.comphcogj.com The technique is considered a "gold standard" in forensic substance identification due to its specificity. wikipedia.org
Table 1: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Setting |
| Injector Temperature | 250 - 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Column Type | Capillary column (e.g., 5% phenyl polysiloxane) |
| Oven Temperature Program | Ramped, e.g., 50 °C held for 2 min, then increased to 280 °C |
| Ion Source Temperature | ~200 - 230 °C |
| Mass Range | e.g., 35-500 m/z |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and application.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
For compounds that are not sufficiently volatile for GC-MS or are thermally unstable, liquid chromatography-mass spectrometry (LC-MS) is an excellent alternative. wikipedia.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation of components is based on their differential partitioning between the mobile phase (the solvent) and the stationary phase. shimadzu.co.kr
Upon exiting the column, the eluent is introduced into the mass spectrometer's ion source, where the solvent is removed, and the analyte molecules are ionized. ucl.ac.uk Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). mccrone.com The mass analyzer then separates the ions by their mass-to-charge ratio, allowing for the identification and quantification of this compound. researchgate.net LC-MS is highly versatile and can be applied to a wide range of organic compounds in various complex matrices. wikipedia.org
Table 2: Common LC-MS Configurations
| Component | Description |
| LC System | HPLC or UHPLC for high-resolution separation |
| Column | Reversed-phase (e.g., C18) or normal-phase depending on analyte polarity |
| Mobile Phase | A mixture of solvents, often with a gradient elution program |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
This table provides a general overview. Specific configurations are tailored to the analytical needs.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Mixture Analysis
For exceptionally complex mixtures containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comemissionsanalytics.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The entire effluent from the first-dimension column is systematically trapped, focused, and re-injected onto the second-dimension column. wikipedia.org
This process results in a two-dimensional chromatogram with retention times on both axes, providing a much greater peak capacity and resolving components that would co-elute in a single-column separation. sepsolve.comchromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes an incredibly powerful tool for the detailed characterization of complex samples, enabling the identification of trace components that might otherwise be obscured. chromatographyonline.comnih.gov This structured two-dimensional separation, where chemically similar compounds appear in specific regions of the chromatogram, aids in the identification of unknown analytes. emissionsanalytics.com
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and confirming the presence of its specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. emerypharma.comscribd.com It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shift, signal multiplicity (splitting pattern), and integration (area under the peak) in a ¹H NMR spectrum reveal the types of protons present and their connectivity. emerypharma.com
For a molecule like this compound, ¹H NMR would show distinct signals for the protons on the decyl chain and the cyclohexanone (B45756) ring. Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), further elucidate the connectivity between adjacent protons, confirming the arrangement of atoms within the molecule. emerypharma.com The complete structural elucidation is often achieved by combining data from various 1D and 2D NMR experiments. emerypharma.comanu.edu.au
Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Alkyl CH₃ (terminal) | 0.7 – 1.0 |
| Alkyl CH₂ (chain) | 1.2 – 1.6 |
| Protons α to C=O | 2.0 – 2.4 |
| Proton on carbon with decyl substituent | 1.4 – 1.8 |
These are general predictions based on typical chemical shift ranges. libretexts.org Actual values can vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. pressbooks.pub IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. specac.comlibretexts.org The presence of a strong absorption band in the carbonyl region (around 1715 cm⁻¹) of the IR spectrum is a key indicator of the ketone functional group in this compound. msu.edu Absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) confirm the presence of the alkane-like decyl group and cyclohexyl ring. libretexts.org
Raman spectroscopy provides similar vibrational information but is based on the inelastic scattering of light. While IR spectroscopy is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy is often more sensitive to non-polar bonds. Together, these techniques provide a comprehensive profile of the functional groups within the this compound molecule.
Table 4: Key Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
| Ketone | C=O Stretch | ~1715 (strong) |
| Alkane | C-H Stretch | ~2850-2960 (strong) |
| Alkane | C-H Bend | ~1375 and ~1465 |
This table highlights the most characteristic IR absorptions for identifying the key functional groups in this compound. msu.edulibretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. In mass spectrometry analysis, a molecule is first ionized, and the resulting molecular ion and any fragment ions are then separated based on their mass-to-charge ratio (m/z). idtdna.comcolby.edu The molecular ion peak for this compound would theoretically appear at an m/z corresponding to its molecular weight (C16H30O), which is 238.41 g/mol .
The fragmentation of the molecular ion provides valuable structural information. libretexts.org For ketones like this compound, two primary fragmentation pathways are prominent: alpha-cleavage and McLafferty rearrangement. libretexts.orgmsu.edu
Alpha-Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the carbonyl group (the alpha-bond). libretexts.orgwhitman.edu For this compound, this can occur on either side of the carbonyl function within the cyclohexanone ring or on the bond connecting the decyl group to the ring. Cleavage of the bond between the carbonyl carbon and the carbon bearing the decyl group would result in the loss of the decyl radical, leading to a stable acylium ion. Another significant alpha-cleavage involves the breaking of the C-C bond within the ring, which can lead to various ring-opened fragment ions.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen. libretexts.org In this compound, a hydrogen atom from the gamma-carbon of the decyl chain can be transferred to the carbonyl oxygen through a six-membered transition state. This is followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule (decene in this case) and the formation of a charged enol.
The resulting mass spectrum would be a unique fingerprint of this compound, with the relative abundance of each fragment ion providing further insight into the molecule's stability and structure. whitman.edu
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 238 | [C16H30O]•+ | Molecular Ion |
| 141 | [C9H17O]+ | Alpha-cleavage (loss of C7H15•) |
| 113 | [C7H9O]+ | McLafferty Rearrangement (loss of C9H18) |
| 98 | [C6H10O]•+ | McLafferty Rearrangement (loss of C10H20) |
| 97 | [C6H9O]+ | Alpha-cleavage within the ring |
| 83 | [C6H11]+ | Loss of CO from [C6H9O]+ followed by rearrangement |
| 55 | [C4H7]+ | Further fragmentation of ring structures |
Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for ketones. Actual experimental data may vary.
Advanced Sample Preparation and Detection Techniques
The accurate analysis of this compound, particularly in complex matrices, necessitates efficient sample preparation to isolate the analyte and remove interfering substances. bjbabs.org Modern techniques focus on miniaturization, automation, and reduced solvent consumption. nih.govmdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. nist.gov For a relatively non-polar, high molecular weight compound like this compound, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) would be suitable. The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample, where the analyte partitions onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nist.gov SPME is highly sensitive and can be used for both qualitative and quantitative analysis. nist.gov
Solid-Phase Extraction (SPE): SPE is a versatile technique for extracting and concentrating analytes from a liquid sample. mdpi.com A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For this compound, a reversed-phase sorbent (e.g., C18-bonded silica) would be effective for extraction from polar matrices. Interfering compounds can be washed away, and the analyte of interest is then eluted with a small volume of an appropriate organic solvent. mdpi.com SPE allows for high recovery and the ability to handle larger sample volumes.
Advanced Detection: Following separation by techniques like gas chromatography (GC), highly sensitive detectors are employed. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers exceptional resolving power and sensitivity for complex samples. researchgate.netmdpi.com This technique allows for the detailed characterization of compounds, even at trace levels, by providing high-resolution mass spectra for each separated component. researchgate.net
Table 2: Overview of Advanced Sample Preparation Techniques for this compound
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| Solid-Phase Microextraction (SPME) | Analyte partitions from the sample matrix onto a coated fiber. nist.gov | Solvent-free, simple, sensitive, suitable for volatile and semi-volatile compounds. nih.govnist.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted. mdpi.com | High concentration factor, high recovery, versatile for different sample matrices. mdpi.com |
Natural Occurrence, Biosynthesis, and Environmental Aspects of 2 Decylcyclohexanone
Identification in Biological and Environmental Matrices
A thorough review of scientific databases reveals a conspicuous absence of studies detailing the isolation and characterization of 2-decyclohexanone from natural sources. While its close relative, decylcyclohexane (B1669408), has been identified in specific biological contexts, the ketone derivative remains elusive.
Isolation and Characterization from Natural Sources
There are no specific reports on the isolation of 2-decyclohexanone from any plant, fungal, bacterial, or animal species. However, related compounds have been noted. For instance, decylcyclohexane has been detected in the root exudates of chili plants ( Capsicum annuum ) infected with the oomycete pathogen Phytophthora capsici, where its presence is thought to stimulate mycelial growth of the pathogen. scielo.org.mx Additionally, decylcyclohexane has been identified as a component of the defensive secretions of the native winter ant (Prenolepis imparis). It is important to emphasize that these findings pertain to the alkane (decylcyclohexane) and not the ketone (2-decyclohexanone).
The standard methods for the extraction, isolation, and characterization of natural products from medicinal plants and other biological sources involve techniques such as maceration, percolation, and various forms of chromatography followed by spectroscopic analysis. geoscienceworld.org Should 2-decyclohexanone be present in a natural matrix, these established procedures would be applicable for its identification.
Occurrence in Complex Environmental Samples
Similarly, there is no documented occurrence of 2-decyclohexanone in complex environmental samples such as soil or water. frontiersin.orgmdpi.com Environmental monitoring studies typically focus on a wide range of organic pollutants, but 2-decyclohexanone has not been identified as a compound of concern or a frequently detected substance. fao.org The analysis of hydrocarbons in environmental matrices is a well-established field, yet this specific ketone has not been reported in studies of suspended matter in rivers or in sediments near marinas. noaa.govcore.ac.uk
Proposed Biosynthetic Pathways
In the absence of direct evidence for the natural occurrence of 2-decyclohexanone, any discussion of its biosynthesis is purely speculative and must be inferred from known biochemical reactions involving similar substrates.
Enzymatic Transformations Leading to 2-Decylcyclohexanone
The enzymatic formation of 2-decyclohexanone has not been described. However, the enzymatic reduction of 2-alkylcyclohexanones has been studied. For example, horse liver alcohol dehydrogenase can catalyze the reduction of 2-alkylcyclohexanones to their corresponding cis- and trans-alkylcyclohexanols. researchgate.netcdnsciencepub.com This suggests that, in principle, the reverse reaction—the oxidation of a 2-decylcyclohexanol—could be enzymatically catalyzed to form 2-decyclcyclohexanone.
Furthermore, enzymes are known to be involved in the synthesis of various ketones. For instance, Baeyer-Villiger monooxygenases are involved in the degradation of alkyl methyl ketones in bacteria like Pseudomonas veronii. nih.gov While this is a degradative pathway, it highlights the capability of microbial enzymes to act on ketone structures. The biosynthesis of volatile organic compounds, including various ketones and alkanes, by fungi such as Fusarium verticillioides is known to occur from fatty acid precursors via complex metabolic pathways. mdpi.com It is conceivable that a similar pathway, perhaps involving the cyclization and functionalization of a long-chain fatty acid, could theoretically lead to the formation of 2-decyclohexanone, though this remains unproven.
Precursor Identification and Metabolic Flux Analysis
Given that no biosynthetic pathway for 2-decyclohexanone has been identified, there has been no identification of its specific precursors or analysis of the metabolic flux leading to its potential formation.
Environmental Fate and Transformation Studies
Direct studies on the environmental fate and transformation of 2-decyclohexanone are absent from the scientific literature. However, the behavior of related long-chain alkylcycloalkanes and other ketones can provide insights into its likely environmental persistence and degradation pathways.
Long-side-chain alkyl compounds are recognized as a ubiquitous group of chemicals in the environment, originating from both natural and anthropogenic sources. nih.gov The biodegradation of long-chain n-alkylcyclohexanes has been investigated in bacteria such as Alcanivorax sp. nih.gov These bacteria typically degrade the long alkyl side chain via β-oxidation, leading to the formation of cyclohexanecarboxylic acid, which is then further metabolized. nih.gov A similar side-chain degradation mechanism could be anticipated for 2-decyclcyclohexanone.
The presence of the ketone functional group generally increases the susceptibility of a molecule to biodegradation compared to its corresponding alkane. acs.org Therefore, it is plausible that 2-decyclcyclohexanone would be more readily biodegradable than decylcyclohexane. The degradation of cyclohexanone (B45756) itself is known to be mediated by various microorganisms. mdpi.com
The environmental fate of a chemical is influenced by both biotic and abiotic degradation processes. regenesis.comredalyc.org Abiotic degradation can occur through processes such as photolysis or reaction with hydroxyl radicals in the atmosphere, though the significance of these pathways for a compound with the structure of 2-decyclcyclohexanone is unknown without specific experimental data. dtic.mil In soil and water, adsorption to organic matter is a key process that affects the mobility and bioavailability of organic compounds. cdc.gov
Photochemical Degradation Pathways
The photochemical degradation of 2-decyclohexanone in the environment is primarily governed by its interaction with ultraviolet (UV) radiation from the sun. As a non-conjugated cyclic ketone, its degradation is initiated by the absorption of a photon, which excites the carbonyl group to a short-lived singlet state (S1) or, via intersystem crossing, a more stable triplet state (T1). kvmwai.edu.inwikipedia.org From these excited states, the molecule can undergo several competing reaction pathways, most notably the Norrish Type I and Norrish Type II reactions. wikipedia.orgresearchgate.netrsc.org
Norrish Type I Reaction
The Norrish Type I pathway involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). kvmwai.edu.inwikipedia.org For this compound, this results in the formation of an acyl-alkyl diradical intermediate. iupac.org Due to the alkyl substitution at the C-2 position, cleavage preferentially occurs at the C1-C2 bond to form the more stable secondary alkyl radical. kvmwai.edu.in This diradical is highly reactive and can undergo several secondary reactions:
Decarbonylation: The acyl radical portion of the diradical can eliminate a molecule of carbon monoxide (CO). The remaining alkyl diradical can then cyclize to form decylcyclopentane (B156455) or undergo internal hydrogen rearrangement to form various isomeric alkenes. kvmwai.edu.iniupac.org
Intramolecular Hydrogen Abstraction: The diradical can undergo internal hydrogen transfer to form either an unsaturated aldehyde (e.g., (E)-7-hexadecenal) or, through an alternative hydrogen transfer, a ketene (B1206846). kvmwai.edu.iniupac.org The ketene is highly reactive and would be rapidly hydrolyzed in the presence of water to form the corresponding carboxylic acid.
Norrish Type II Reaction
The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the gamma-carbon (γ-hydrogen) of the alkyl chain that is accessible to the excited carbonyl group. wikipedia.orgrsc.org In this compound, the decyl chain provides ample γ-hydrogens. The reaction proceeds through the formation of a 1,4-biradical intermediate. rsc.org This biradical has two primary fates:
Cleavage (β-scission): The Cα-Cβ bond can break, leading to the formation of an enol (which quickly tautomerizes to cyclohexanone) and an alkene (1-decene). wikipedia.org
Cyclization (Norrish-Yang Reaction): The biradical can cyclize to form a substituted cyclobutanol (B46151) derivative, specifically a bicyclic alcohol. wikipedia.org
The relative importance of these pathways is influenced by environmental factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium. researchgate.netacs.org Theoretical studies on cyclohexanone photolysis confirm that ring-opening via α-cleavage is a major initial step following photoexcitation. uci.edu
Table 1: Summary of Potential Photochemical Degradation Pathways for this compound
| Reaction Type | Key Intermediate | Potential Major Products | Reaction Description |
|---|---|---|---|
| Norrish Type I | Acyl-alkyl diradical | Decylcyclopentane, Carbon Monoxide, (E)-7-Hexadecenal, 8-Decyl-7-oxooctanoic acid (from ketene hydrolysis) | α-cleavage of the C1-C2 bond next to the carbonyl group, followed by decarbonylation or intramolecular hydrogen transfer. kvmwai.edu.iniupac.org |
| Norrish Type II | 1,4-biradical | Cyclohexanone, 1-Decene, Bicyclic cyclobutanol derivative | Intramolecular abstraction of a γ-hydrogen from the decyl chain, followed by cleavage or cyclization. wikipedia.orgrsc.org |
Biodegradation Mechanisms in Environmental Systems
The biodegradation of this compound in soil and water is primarily an aerobic process driven by microbial enzymatic activity. mdpi.comnih.gov While specific studies on this compound are not prevalent, the degradation pathway can be reliably inferred from extensive research on the microbial metabolism of other cyclic and alkyl-substituted ketones. acs.orgresearchgate.netresearchgate.net The principal mechanism involves a multi-step enzymatic cascade initiated by monooxygenases, followed by hydrolysis and central metabolic pathways.
Step 1: Baeyer-Villiger Oxidation
The key initial step in the aerobic degradation of cyclic ketones is a Baeyer-Villiger oxidation, catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). researchgate.netmdpi.com These flavin-dependent enzymes utilize molecular oxygen and a reducing equivalent (NAD(P)H) to insert an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group. mdpi.comnih.gov This reaction converts the cyclic ketone into a lactone (a cyclic ester). acs.org For this compound, an enzyme homologous to cyclohexanone monooxygenase (CHMO) would catalyze this transformation. mdpi.comharvard.edu The oxygen is typically inserted on the more substituted side of the carbonyl group, yielding a 7-decyl-oxepan-2-one.
Step 2: Lactone Hydrolysis
The resulting lactone ring is then cleaved by the action of a lactone hydrolase (esterase). This hydrolysis reaction opens the ring structure to form a linear ω-hydroxy carboxylic acid. researchgate.net In the case of 7-decyl-oxepan-2-one, hydrolysis would produce 6-hydroxy-7-methyldodecanoic acid.
Step 3: Beta-Oxidation
The linear hydroxy-acid product is subsequently metabolized through the β-oxidation pathway, a core process in fatty acid degradation. nih.gov The long alkyl chain is sequentially cleaved into two-carbon units of acetyl-CoA. rose-hulman.edunih.gov This process involves a series of enzymatic reactions, including dehydrogenation, hydration, oxidation, and thiolysis. The generated acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. nih.govrose-hulman.edu
Table 2: Proposed Enzymatic Pathway for the Biodegradation of this compound
| Step | Enzyme Class | Example Enzyme | Substrate | Product | Metabolic Role |
|---|---|---|---|---|---|
| 1 | Monooxygenase | Cyclohexanone Monooxygenase (CHMO) | This compound | 7-Decyl-oxepan-2-one | Ring destabilization via oxygen insertion. acs.orgresearchgate.net |
| 2 | Hydrolase | Lactone Hydrolase | 7-Decyl-oxepan-2-one | 6-Hydroxy-7-methyldodecanoic acid | Ring cleavage to form a linear intermediate. researchgate.net |
| 3 | Multiple (Dehydrogenases, Hydratases, etc.) | Acyl-CoA Dehydrogenase, etc. | 6-Hydroxy-7-methyldodecanoic acid | Acetyl-CoA | Breakdown of the linear acid into two-carbon units for central metabolism. nih.govnih.gov |
Industrial and Materials Science Applications of 2 Decylcyclohexanone and Its Derivatives
Role as Chemical Intermediates in Fine Chemical Synthesis
2-Decylcyclohexanone can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of a ketone functional group and an alpha-alkyl chain allows for a variety of chemical transformations.
The reactivity of the carbonyl group and the adjacent methylene and methine groups makes this compound a valuable precursor for synthesizing a range of organic compounds. As a long-chain alkyl derivative of cyclohexanone (B45756), it can be a starting material for various fine chemicals. The general synthesis of 2-alkylcyclohexanones often involves the free-radical addition of cyclohexanone to α-olefins, a method that can be adapted for the synthesis of this compound.
Key Reactive Sites and Potential Transformations:
| Reactive Site | Type of Reaction | Potential Products |
| Carbonyl Group | Reduction | 2-Decylcyclohexanol |
| Reductive Amination | N-substituted-2-decylcyclohexylamines | |
| Wittig Reaction | Decyl-substituted methylenecyclohexane derivatives | |
| α-Carbon | Alkylation, Halogenation | Further functionalized cyclohexanone derivatives |
| Enolate Formation | Precursor for aldol (B89426) condensation and other C-C bond-forming reactions |
These transformations can lead to the synthesis of specialty chemicals with applications in fragrances, pharmaceuticals, and agrochemicals, where the long decyl chain can impart specific physical and biological properties.
Contributions to Polymer Science and Materials Chemistry
The unique structure of this compound, combining a polar cyclic ketone head with a long nonpolar alkyl tail, suggests its potential utility in polymer and materials chemistry.
Monomer or Additive in Polymer Synthesis
While not a conventional monomer for large-scale polymer production, this compound and its derivatives could be incorporated into polymer chains as specialty monomers or used as additives to modify polymer properties. For instance, derivatives of this compound could potentially be used in ring-opening polymerizations to create polymers with unique side-chain functionalities.
As an additive, its long alkyl chain could act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. The cyclohexanone moiety could enhance compatibility with certain polymer matrices.
Surface Modification and Coating Applications
The amphiphilic nature of this compound suggests its potential as a surface-modifying agent. The polar cyclohexanone head could anchor to a substrate, while the nonpolar decyl tail would orient away from the surface, creating a hydrophobic layer. This could be utilized in the development of water-repellent coatings and to reduce surface friction.
The principle of using long-chain alkyl compounds for surface modification is well-established. For example, long-chain alkylsilanes are used to create hydrophobic surfaces. Similarly, this compound derivatives could potentially be grafted onto surfaces to impart desired properties.
Potential Surface Modification Applications:
| Application | Mechanism | Potential Outcome |
| Hydrophobic Coatings | Orientation of the nonpolar decyl tail at the surface | Increased water contact angle, water repellency |
| Lubrication | Reduced intermolecular forces at the surface due to the alkyl chains | Lower coefficient of friction |
| Adhesion Promotion | The polar ketone group could interact with specific substrates | Improved bonding between a coating and a surface |
Application as Industrial Solvents or Processing Aids
With a relatively high boiling point and a structure that can solvate both polar and nonpolar compounds, this compound has the potential to be used as a specialty industrial solvent or a processing aid. Its long alkyl chain would contribute to its ability to dissolve nonpolar substances like oils, waxes, and certain polymers, while the ketone group provides some polarity for dissolving more polar materials.
In polymer processing, it could act as a high-boiling-point solvent or a plasticizer during formulation and extrusion processes, aiding in the dispersion of additives and improving the flow characteristics of the polymer melt.
Development as Chemical Enhancers in Non-Biological Systems
In non-biological systems, a chemical enhancer can be a substance that improves the performance or delivery of another chemical. The properties of this compound suggest a potential role as such an enhancer in various material applications. For instance, in a coating formulation, it could enhance the penetration and adhesion of the coating to a porous substrate. Its solvent properties could also aid in the uniform distribution of active components, such as pigments or stabilizers, within a material matrix.
It is important to note that while the chemical structure of this compound suggests these potential applications, detailed research and development would be required to validate its efficacy and viability in these industrial and materials science contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Decylcyclohexanone, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclohexanone alkylation with decyl groups via Friedel-Crafts acylation or nucleophilic substitution. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature control to minimize side reactions (e.g., over-alkylation). Characterization via GC-MS and NMR ensures product identity and purity .
- Optimization : Adjust stoichiometry (e.g., excess decyl halide) and use inert atmospheres to prevent oxidation. Monitor reaction progress using TLC with UV visualization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR identify cyclohexanone ring protons (δ ~2.1–2.5 ppm) and decyl chain integration. DEPT-135 confirms CH₂/CH₃ groups in the aliphatic chain .
- IR : Strong carbonyl stretch (C=O) at ~1715 cm⁻¹ .
- GC-MS : Retention time and molecular ion peak (m/z ~238) validate molecular weight .
Q. What thermodynamic data (e.g., enthalpy of formation, combustion) are available for this compound?
- Data Sources : Experimental values may be extrapolated from cyclohexanone derivatives. For example, ΔfH°liquid for 2-(1-cyclohexenyl)cyclohexanone is reported as -318.4 kJ/mol . Computational tools (e.g., Gaussian) can estimate missing parameters using group contribution methods .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles), fume hoods, and grounding to prevent static discharge. Avoid skin contact; wash with soap and water if exposed .
- Storage : Keep in airtight containers away from oxidizers and heat sources. Monitor vapor pressure (estimated ~0.001 mmHg at 25°C) to assess inhalation risks .
Advanced Research Questions
Q. How can retrosynthetic analysis and AI-driven tools improve the design of novel synthetic pathways for this compound?
- Approach : Apply retrosynthetic frameworks (e.g., Pistachio, Reaxys) to deconstruct the molecule into feasible precursors (e.g., cyclohexanone + decyl bromide). Validate AI-predicted routes with DFT calculations to assess energy barriers .
- Case Study : AI models suggest alkylation under microwave irradiation reduces reaction time by 40% compared to conventional heating .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Strategies :
- Perform comparative studies using standardized conditions (e.g., solvent, catalyst batch).
- Validate conflicting NMR signals via 2D-COSY or HSQC to rule out impurities .
- Cross-reference with high-purity commercial standards or independent syntheses .
Q. What role do computational models (e.g., MD simulations, QSAR) play in predicting the environmental behavior of this compound?
- Models :
- Molecular Dynamics (MD) : Simulate logP (octanol-water partition coefficient) to predict bioaccumulation potential. Estimated logP ~4.2 indicates moderate hydrophobicity .
- QSAR : Relate structural features (e.g., alkyl chain length) to toxicity endpoints (e.g., LC50 for aquatic organisms) .
Q. How can lifecycle analysis (LCA) frameworks assess the sustainability of this compound synthesis?
- Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
